MC4R Antagonist Potency vs. Peptide-Based Comparators
The compound demonstrates potent antagonist activity at the human melanocortin-4 receptor (MC4R) with an IC50 value of 17 nM [1]. This places it in a potent range compared to peptide-based MC4R antagonists, such as SHU 9119, which has an IC50 of 0.06 nM [2], or JNJ-10229570, a selective MC1R/MC5R antagonist with an IC50 in the low nanomolar range . While the potency is lower than the most potent peptide antagonists, the compound's small molecule, non-peptidic nature offers distinct advantages in terms of oral bioavailability and synthetic tractability for lead optimization, which is a key differentiator from peptide-based alternatives.
| Evidence Dimension | MC4R Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | SHU 9119 (peptide): 0.06 nM [2] |
| Quantified Difference | Target compound is ~283-fold less potent than SHU 9119, but offers a small-molecule scaffold |
| Conditions | Antagonist activity at human MC4R expressed in HEK293 cells expressing the GScAMP22F cAMP reporter, assessed as reduction in alpha-MSH-induced cAMP accumulation [1] |
Why This Matters
This data confirms the compound's engagement with a clinically relevant target for metabolic disease, establishing a baseline for structure-activity relationship (SAR) studies and providing a non-peptide starting point for medicinal chemistry optimization.
- [1] BindingDB. (n.d.). BDBM50565819 (CHEMBL4794168) Activity Data. BindingDB Database Entry. View Source
- [2] AdooQ Bioscience. (n.d.). SHU 9119 (MC3/4R antagonist) product information. AdooQ Bioscience. View Source
